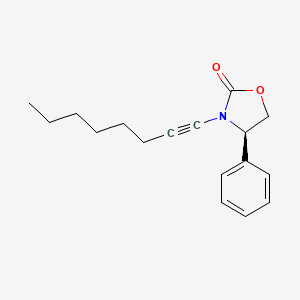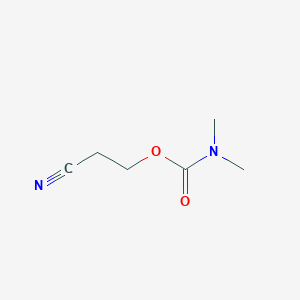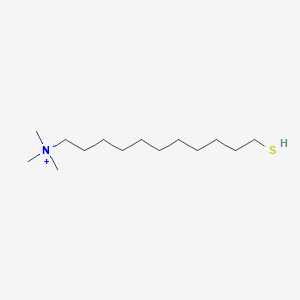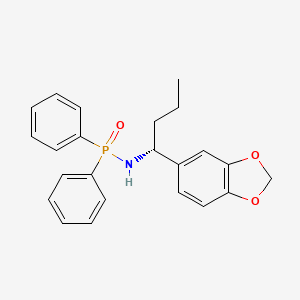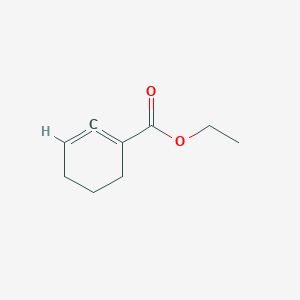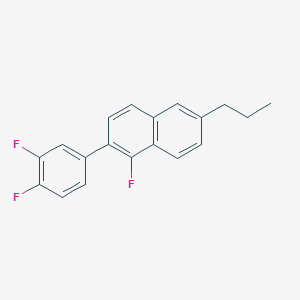
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene is an organic compound characterized by the presence of fluorine atoms and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluorophenylboronic acid with a suitable naphthalene derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: Another fluorinated compound with a cyclopropane ring.
2-(3,4-Difluorophenyl)thiazole: Contains a thiazole ring instead of a naphthalene core.
Uniqueness
2-(3,4-Difluorophenyl)-1-fluoro-6-propylnaphthalene is unique due to its specific structural features, such as the combination of a naphthalene core with fluorine atoms and a propyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
247924-38-5 |
|---|---|
Formule moléculaire |
C19H15F3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)-1-fluoro-6-propylnaphthalene |
InChI |
InChI=1S/C19H15F3/c1-2-3-12-4-7-15-13(10-12)5-8-16(19(15)22)14-6-9-17(20)18(21)11-14/h4-11H,2-3H2,1H3 |
Clé InChI |
DKWBHFPTCMHAEG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)


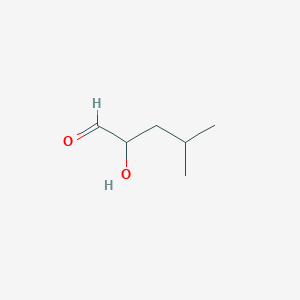
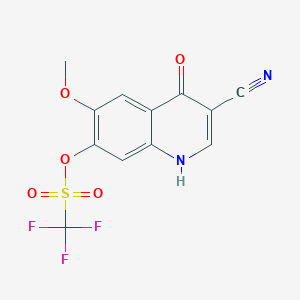
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
